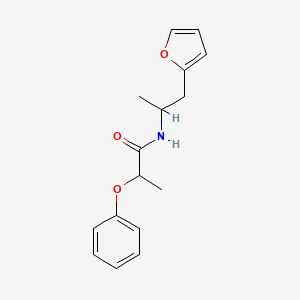

N-(1-(furan-2-yl)propan-2-yl)-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(furan-2-yl)propan-2-yl)-2-phenoxypropanamide” is a complex organic compound that contains a furan ring, a phenoxy group, and a propanamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenoxy refers to the functional group derived from phenol (an aromatic compound), characterized by an oxygen atom attached to a phenyl group. Propanamide is a simple amide derived from propanoic acid.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the propanamide group, and the phenoxy group. The exact structure would depend on the positions of these groups in the molecule. Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on the synthesis and characterization of furan derivatives, showcasing their potential in various scientific applications. For instance, the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives exhibited good antibacterial and antifungal activities, highlighting the pharmaceutical potential of these compounds (Loganathan Velupillai et al., 2015). Additionally, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions demonstrated the chemical versatility of furan derivatives in creating complex molecules (А. Aleksandrov et al., 2017).

Biological Applications

Furan derivatives have been explored for their biological applications. A study on the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan (an analogue of berenil) revealed its enhanced DNA-binding affinity, suggesting its potential in developing new therapeutic agents (C. Laughton et al., 1995). Furthermore, phenothiazine derivatives with furan as a conjugated linker were used in dye-sensitized solar cells, showing improved solar energy-to-electricity conversion efficiency, indicating their utility in energy conversion technologies (Se Hun Kim et al., 2011).

Material Science and Chemistry

The role of furan derivatives extends into materials science and advanced chemistry applications. Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides are being investigated as sustainable alternatives to polyphthalamides, demonstrating the potential of furan derivatives in producing high-performance, environmentally friendly materials (Yi Jiang et al., 2015).

Mécanisme D'action

Furan derivatives

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known to have various biological activities and are important precursors for the production of pharmaceutical medicines and natural products .

Phenoxy compounds

The compound also contains a phenoxy group, which is a phenol ether. Phenoxy compounds are often used in the production of herbicides, and some have been studied for their antimicrobial activity .

Propanamides

The compound is a type of propanamide, which is an amide derived from propanoic acid. Some propanamides have been studied for their potential as therapeutic agents .

Biochemical pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been used in the synthesis of antibiotics, anticancer drugs, and other pharmaceuticals .

Molecular and cellular effects

The molecular and cellular effects of a compound depend on its mechanism of action, which is often determined through experimental studies. Without such studies on this specific compound, it’s difficult to predict its effects .

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-12(11-15-9-6-10-19-15)17-16(18)13(2)20-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCOVWCJAGFBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C(C)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2602050.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2602054.png)

![2-(N-methylmethylsulfonamido)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2602055.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2602059.png)

![5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2602062.png)

![2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol](/img/structure/B2602071.png)

![6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602073.png)